(1S,2S)-N1,N2-Dimethyl-1,2-di-p-tolylethane-1,2-diamine
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Overview
Description
(1S,2S)-N1,N2-Dimethyl-1,2-di-p-tolylethane-1,2-diamine is an organic compound with a unique stereochemistry It is characterized by the presence of two methyl groups and two p-tolyl groups attached to an ethane-1,2-diamine backbone
Preparation Methods
The synthesis of (1S,2S)-N1,N2-Dimethyl-1,2-di-p-tolylethane-1,2-diamine typically involves the reaction of p-tolylamine with formaldehyde and a reducing agent under controlled conditions. One common method includes the use of sodium borohydride as the reducing agent in an organic solvent such as methanol. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired diamine compound .
Industrial production methods may involve similar synthetic routes but are optimized for higher yields and scalability. These methods often employ continuous flow reactors and advanced purification techniques to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
(1S,2S)-N1,N2-Dimethyl-1,2-di-p-tolylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the p-tolyl groups can be replaced by other substituents under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
(1S,2S)-N1,N2-Dimethyl-1,2-di-p-tolylethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a chiral ligand in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the synthesis of advanced materials and as a precursor for the production of specialty chemicals
Mechanism of Action
The mechanism of action of (1S,2S)-N1,N2-Dimethyl-1,2-di-p-tolylethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to downstream effects on cellular processes .
Comparison with Similar Compounds
(1S,2S)-N1,N2-Dimethyl-1,2-di-p-tolylethane-1,2-diamine can be compared with other similar compounds such as:
(1S,2S)-1,2-Diphenylethane-1,2-diamine: This compound has phenyl groups instead of p-tolyl groups, leading to different steric and electronic properties.
(1S,2S)-1,2-Dimethyl-1,2-diphenylethane-1,2-diamine: Similar to the target compound but with phenyl groups, affecting its reactivity and applications.
(1S,2S)-1,2-Di-p-tolylethane-1,2-diamine:
The uniqueness of this compound lies in its specific stereochemistry and the presence of both methyl and p-tolyl groups, which confer distinct properties and applications.
Properties
Molecular Formula |
C18H24N2 |
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Molecular Weight |
268.4 g/mol |
IUPAC Name |
(1S,2S)-N,N'-dimethyl-1,2-bis(4-methylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C18H24N2/c1-13-5-9-15(10-6-13)17(19-3)18(20-4)16-11-7-14(2)8-12-16/h5-12,17-20H,1-4H3/t17-,18-/m0/s1 |
InChI Key |
ZTEOTXZAFQRCTP-ROUUACIJSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H]([C@H](C2=CC=C(C=C2)C)NC)NC |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(C2=CC=C(C=C2)C)NC)NC |
Origin of Product |
United States |
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